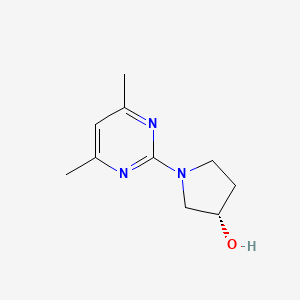

(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol

Description

(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative functionalized with a substituted pyrimidine ring. The compound features a stereogenic center at the C3 position of the pyrrolidine ring and two methyl substituents at the 4- and 6-positions of the pyrimidine moiety.

Properties

IUPAC Name |

(3S)-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-5-8(2)12-10(11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNYEGZKDNSKKS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)N2CC[C@@H](C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a diamine.

Substitution on the Pyrimidine Ring: Methyl groups are introduced at the 4 and 6 positions of the pyrimidine ring using methylating agents such as methyl iodide.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.

Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydropyrimidine derivative.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol serves as a versatile scaffold in medicinal chemistry due to its unique structural features. Its pyrrolidine and pyrimidine components contribute to its biological activity.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance the efficacy against certain viral strains, making it a candidate for antiviral drug development .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells through specific signaling pathways, suggesting potential as an anticancer agent .

The biological activity of this compound has been attributed to its interaction with various biological targets.

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on certain kinases that are critical in cancer progression, which may lead to the development of targeted therapies .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and reduce oxidative stress, which are crucial factors in neuroprotection .

Formulation Development

The formulation of this compound into drug delivery systems is an area of active research.

Nanoparticle Encapsulation

Encapsulation of this compound in nanoparticles has been explored to enhance its bioavailability and targeted delivery to tumor sites. Studies show improved therapeutic outcomes when delivered via this method compared to conventional formulations .

Combination Therapies

Combining this compound with other therapeutic agents is being investigated to improve efficacy and reduce side effects in treatments for conditions like cancer and viral infections .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, while the pyrrolidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in pyrimidine substituents, stereochemistry, or appended functional groups. Key comparisons include:

Key Observations:

- The fluorine atom in may improve metabolic stability due to its electronegativity.

- Chelating vs. Non-Chelating Roles: The naphthol-imino analog (LH) in acts as a chelator for metal ions, whereas the target compound lacks such a functional group, suggesting divergent applications (e.g., antimicrobial vs. enzyme-targeting roles).

- Lipophilicity and Solubility : The phenylpropene and methylsulfanyl groups in increase lipophilicity compared to the target compound, which may influence membrane permeability or pharmacokinetics.

Biological Activity

(S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is a heterocyclic compound notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with methyl substitutions at positions 4 and 6, linked to a pyrrolidine ring with a hydroxyl group at position 3. Its molecular formula is with a molecular weight of approximately 193.25 g/mol .

- Enzyme Interaction :

- Cellular Effects :

Antiviral and Anticancer Properties

Recent studies have highlighted the antiviral potential of this compound against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). For instance, it exhibited significant inhibition of RSV replication at micromolar concentrations .

Furthermore, the compound has shown promise in cancer therapy:

- Cytotoxicity : In vitro studies indicate that it can induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and MT-4 (T-cell leukemia) cells. The IC50 values for these cell lines were reported to be in the micromolar range .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 9.8 | Apoptosis induction |

| MT-4 | 10.5 | DNA repair inhibition |

| HCV-infected cells | 6.7 | Viral replication inhibition |

Case Studies

Case Study 1: Antiviral Activity

A study evaluated the compound's efficacy against HCV. It was found to reduce viral RNA levels significantly, achieving an EC50 value of 6.7 μM, which suggests a higher potency compared to standard antiviral agents like ribavirin .

Case Study 2: Cancer Cell Lines

In another investigation, this compound was tested against various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also enhanced apoptosis markers such as cleaved caspase-3 and PARP .

Q & A

Q. What are the common synthetic routes for (S)-1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol, and how are key intermediates characterized?

The synthesis typically involves condensation reactions between pyrimidine derivatives and pyrrolidin-3-ol precursors. For example, analogous compounds are synthesized by refluxing hydrazine derivatives with 4,6-dimethylpyrimidin-2-yl intermediates in ethanol or acetic acid, followed by purification via recrystallization or chromatography . Key intermediates, such as 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione, are characterized using NMR and LCMS to confirm regioselectivity and purity .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- NMR Spectroscopy : H and C NMR resolve stereochemistry and confirm substitution patterns. For example, splitting patterns in pyrrolidine protons (e.g., δ 3.7–4.5 ppm) distinguish (S)- and (R)-enantiomers .

- LCMS : Monitors molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify molecular weight and detect impurities .

- X-ray Crystallography : SHELX software refines anisotropic displacement parameters to confirm absolute configuration .

Q. What purification methods ensure high enantiomeric excess (ee) during synthesis?

Chiral chromatography (e.g., using amylose or cellulose-based columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) are effective. For example, recrystallization of similar pyrrolidin-3-ol derivatives achieves >98% ee .

Advanced Research Questions

Q. How can stereochemical inversion during synthesis be minimized, and what experimental controls validate stereochemical integrity?

- Condition Optimization : Use low-temperature reactions (<0°C) and stereospecific catalysts (e.g., chiral amines) to suppress racemization .

- Control Experiments : Compare optical rotation or circular dichroism (CD) spectra of intermediates and final products. For example, a 0.5° deviation in optical rotation indicates <2% racemization .

Q. How do crystallographic data from SHELX refinements resolve ambiguities in molecular geometry?

SHELXL refines anisotropic displacement parameters (ADPs) and hydrogen bonding networks. For example, ADPs distinguish thermal motion from disorder in the pyrimidine ring, while hydrogen-bonding interactions (e.g., O–H···N) validate the hydroxyl group’s position . WinGX visualizes packing diagrams to analyze crystal stability .

Q. What strategies optimize reaction yields while minimizing by-products in multi-step syntheses?

- Stepwise Monitoring : Use TLC or in-situ IR to halt reactions at >90% conversion (e.g., stopping thiourea formation at 2 hours to avoid over-oxidation) .

- By-Product Mitigation : Add scavengers (e.g., molecular sieves) to sequester reactive intermediates. For example, HgO removes excess thiourea during guanidine synthesis .

Q. How can computational methods predict biological activity or binding modes of this compound?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes with pyrimidine-binding pockets). For instance, the hydroxyl group’s hydrogen-bonding propensity correlates with IC values in kinase assays .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. Pyrimidine electron-withdrawing groups enhance receptor affinity in analogs .

Q. How are contradictions in spectroscopic data resolved (e.g., unexpected splitting in NMR)?

- Variable Temperature (VT) NMR : Distinguish dynamic effects (e.g., ring puckering in pyrrolidine) from structural isomers. For example, coalescence temperatures >300 K confirm conformational exchange .

- 2D NMR (COSY, NOESY) : Assign through-space correlations (e.g., NOE between pyrrolidine-H and pyrimidine-CH) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.